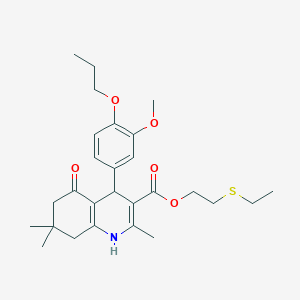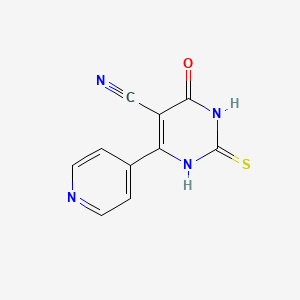
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide, also known as IPDMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. IPDMB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide involves the inhibition of PARP, which is an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can trigger cell death in cancer cells. In addition, inhibition of PARP has been shown to have neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to have significant biochemical and physiological effects in various studies. In cancer cells, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to reduce oxidative stress and inflammation, which are key factors in disease progression. In addition, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been shown to have cardioprotective effects, reducing damage caused by ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, including its potency and specificity for PARP inhibition. It has also been shown to have low toxicity in animal studies, making it a safe candidate for further development. However, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability.
Orientations Futures
There are several future directions for the development of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide. One potential area of research is the combination of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide with other drugs, such as chemotherapy agents, to enhance its therapeutic effects. Another area of research is the development of more stable and soluble formulations of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide, which can improve its bioavailability and efficacy. Finally, further studies are needed to investigate the potential applications of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide in other diseases, such as autoimmune and metabolic disorders.
In conclusion, N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide is a promising compound with potential therapeutic applications in various diseases. Its ability to inhibit PARP has been shown to have significant effects in cancer, neurodegenerative diseases, and cardiovascular diseases. Further research is needed to fully understand the potential of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide and to develop more effective formulations for clinical use.
Méthodes De Synthèse
The synthesis of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoic acid with 5-iodo-2-pyridinecarboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is then treated with ammonium hydroxide to yield N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide. The synthesis of N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been optimized to produce high yields and purity, making it suitable for research and development.
Applications De Recherche Scientifique
N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. Its ability to inhibit PARP has been shown to have significant effects in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-(5-iodo-2-pyridinyl)-3,4-dimethoxybenzamide has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(5-iodopyridin-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O3/c1-19-11-5-3-9(7-12(11)20-2)14(18)17-13-6-4-10(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCODUWYZAJDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodopyridin-2-yl)-3,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B5122753.png)



![1-(4-ethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5122774.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5122790.png)
![2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid](/img/structure/B5122795.png)
![methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5122801.png)
![N-[amino(imino)methyl]-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5122819.png)
![6-ethyl-3,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5122822.png)

![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)
![N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5122841.png)
